molecular formula C9H15NO4 B7985840 ((R)-1-Acetyl-piperidin-3-yloxy)-acetic acid

((R)-1-Acetyl-piperidin-3-yloxy)-acetic acid

Cat. No.: B7985840
M. Wt: 201.22 g/mol
InChI Key: XKDHHJGQUCIMMM-MRVPVSSYSA-N
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Description

(®-1-Acetyl-piperidin-3-yloxy)-acetic acid is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (®-1-Acetyl-piperidin-3-yloxy)-acetic acid typically involves the reaction of piperidine derivatives with acetic anhydride under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of (®-1-Acetyl-piperidin-3-yloxy)-acetic acid may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(®-1-Acetyl-piperidin-3-yloxy)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(®-1-Acetyl-piperidin-3-yloxy)-acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (®-1-Acetyl-piperidin-3-yloxy)-acetic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(®-1-Acetyl-piperidin-3-yloxy)-acetic acid is unique due to its specific acetyl and acetic acid functional groups, which confer distinct chemical reactivity and potential biological activity compared to other piperidine derivatives .

Properties

IUPAC Name

2-[(3R)-1-acetylpiperidin-3-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-7(11)10-4-2-3-8(5-10)14-6-9(12)13/h8H,2-6H2,1H3,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDHHJGQUCIMMM-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H](C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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